Alvimopan dihydrate is a pharmaceutical compound primarily used as a peripheral mu-opioid receptor antagonist. It is indicated for the management of postoperative ileus, particularly in patients who have undergone bowel resection surgery. Alvimopan is designed to counteract the effects of opioids on gastrointestinal motility without affecting analgesia.
Alvimopan was developed by Cubist Pharmaceuticals and received approval from the United States Food and Drug Administration in May 2008. It has been studied extensively for its efficacy and safety in clinical settings involving opioid-induced bowel dysfunction.
Alvimopan dihydrate is classified as a small molecule drug, specifically a mu-opioid receptor antagonist. Its chemical structure allows it to selectively bind to peripheral mu-opioid receptors in the gastrointestinal tract, providing therapeutic benefits while minimizing central nervous system effects.
The synthesis of alvimopan involves several key steps, typically starting from a piperidine derivative. Two notable methods include:
The molecular formula of alvimopan dihydrate is C25H32N2O4·2H2O, indicating that it contains two water molecules in its crystalline form. The structure consists of three chiral centers, leading to the possibility of various stereoisomers.
Alvimopan undergoes several chemical reactions during its synthesis:
The reactions typically involve:
Alvimopan acts primarily as a competitive antagonist at peripheral mu-opioid receptors located in the gastrointestinal tract. Unlike other opioid antagonists that affect central receptors, alvimopan's selectivity allows it to mitigate opioid-induced constipation without compromising pain relief.
Alvimopan dihydrate is primarily utilized in clinical settings for:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3